6-(4-Chlorobenzyl)-3-[(2-methylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl and a methylphenyl group
Preparation Methods
The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired triazine compound .
Chemical Reactions Analysis
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium hydroxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new therapeutic agents.
Materials Science: Due to its unique structural properties, it can be used in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can be compared with other similar compounds, such as:
4,5-Disubstituted-1,2,4-Triazoles: These compounds share a similar triazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,4-Triazolo[3,4-b][1,3]benzoxazoles: These compounds have a fused triazole-benzoxazole ring system and exhibit different pharmacological activities compared to the triazine compound.
Properties
Molecular Formula |
C17H15ClN4O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(2-methylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15ClN4O/c1-11-4-2-3-5-14(11)19-17-20-16(23)15(21-22-17)10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |
InChI Key |
PLGHHRWBAYQDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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